molecular formula C10H16N4O2 B11734455 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B11734455
M. Wt: 224.26 g/mol
InChI Key: MMKORQZGGLZTBF-UHFFFAOYSA-N
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Description

1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a morpholinylcarbonyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

The synthesis of 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.

    Attachment of the morpholinylcarbonyl group: This step involves the reaction of the ethyl-substituted pyrazole with morpholine and a carbonylating agent such as phosgene or triphosgene.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinylcarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and Alzheimer’s disease.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the amine group on the pyrazole ring.

    Substituted pyrazoles: These compounds share the pyrazole core structure but have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

(3-amino-1-ethylpyrazol-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C10H16N4O2/c1-2-14-7-8(9(11)12-14)10(15)13-3-5-16-6-4-13/h7H,2-6H2,1H3,(H2,11,12)

InChI Key

MMKORQZGGLZTBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)N2CCOCC2

Origin of Product

United States

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